3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID
Description
3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is a synthetic small molecule featuring a benzoic acid core modified with a propenoyl-amino substituent. The propenoyl group is substituted with a 4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl moiety and a cyano group in the E-configuration. This compound’s structural complexity arises from its multiple functional groups, including:
- 2-Chlorobenzyloxy group: Introduces steric bulk and lipophilicity.
- 3-Methoxyphenyl: Electron-donating effects modulate aromatic ring reactivity.
- Benzoic acid: Provides a carboxylate group for ionic interactions.
Properties
IUPAC Name |
3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O5/c1-32-23-12-16(9-10-22(23)33-15-18-5-2-3-8-21(18)26)11-19(14-27)24(29)28-20-7-4-6-17(13-20)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQPNSWEDSJPM-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like catalytic hydrogenation, and electrophiles for substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- This positional isomerism may alter steric interactions in binding pockets .
- The 3-methoxy group contrasts with 4-methoxy () or 3-ethoxy (), affecting electronic distribution and hydrogen-bonding capacity .
- The cyano-propenoyl moiety is shared with and , suggesting a conserved role in forming π-π interactions or acting as a Michael acceptor .
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters (Comparative)
Analysis :
- Similar hydrogen-bonding profiles (3 donors, 5–6 acceptors) suggest comparable solubility in polar solvents, though the 2-chlorobenzyloxy group may increase logP relative to .
Pharmacological Implications
Table 3: Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
Discussion :
- The cyano group in the target compound and may confer metabolic stability by resisting cytochrome P450-mediated oxidation .
- The 2-chlorobenzyloxy group’s steric bulk in the target compound could hinder enzymatic degradation compared to ’s 4-chloro analog .
Biological Activity
The compound 3-[((E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenoyl)amino]benzoic acid is a benzoic acid derivative characterized by its complex structure, which includes a cyano group and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and enzyme inhibition properties.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.83 g/mol. The presence of the chlorobenzyl and methoxy groups suggests enhanced lipophilicity, which may influence its biological activity.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of benzoic acid, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as cathepsins B and L, which play crucial roles in protein degradation pathways. Notably, it demonstrated strong binding affinities in silico studies, suggesting potential as a therapeutic agent targeting these enzymes .
- Anti-inflammatory Effects : The structural components of this compound suggest it may modulate inflammatory pathways. Similar benzoic acid derivatives have been reported to reduce inflammatory markers in vitro .
Case Study 1: Cytotoxicity Assay
In a study assessing the cytotoxic effects of various benzoic acid derivatives, This compound was tested against human foreskin fibroblasts and several cancer cell lines (Hep-G2 and A2058). The results indicated no significant cytotoxicity at concentrations up to 10 µg/mL, while showing promising inhibition of cell proliferation in cancer cells .
Case Study 2: Enzyme Activity Modulation
An in vitro study focused on the modulation of proteasome activity revealed that this compound significantly enhanced both chymotrypsin-like and caspase-like activities at concentrations as low as 5 µM. The activation was attributed to the structural features facilitating interactions with the enzyme active sites .
Comparative Analysis of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
